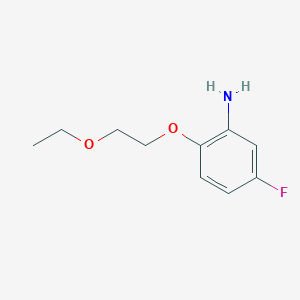
2-(2-Ethoxyethoxy)-5-fluoroaniline
Overview
Description
“2-(2-Ethoxyethoxy)ethanol”, also known under many trade names, is the organic compound with the formula CH3CH2OCH2CH2OCH2CH2OH . It is a colorless liquid and a popular solvent for commercial applications . It is produced by the ethoxylation of ethanol .
Molecular Structure Analysis
The molecular formula of “2-(2-Ethoxyethoxy)ethanol” is C6H14O3 . Its average mass is 134.174 Da and its monoisotopic mass is 134.094299 Da .
Physical And Chemical Properties Analysis
“2-(2-Ethoxyethoxy)ethanol” is a colorless liquid . It is a popular solvent for commercial applications .
Scientific Research Applications
Fluorinated Compounds in Cancer Research
- Fluorinated pyrimidines, like 5-fluorouracil (5-FU), are crucial in cancer chemotherapy, demonstrating effectiveness in palliation for patients with advanced cancer, especially tumors of the breast and gastrointestinal tract (C. Heidelberger & F. Ansfield, 1963).
- Developments in fluorine chemistry have enhanced the use of fluorinated pyrimidines (FPs) in treating cancer. Insights into how FPs interfere with nucleic acid structure and dynamics have emerged from both computational and experimental studies, pointing to new targets for FP-mediated anti-tumor activity (W. Gmeiner, 2020).
Antimycotic Applications
- Flucytosine, a synthetic compound converted into 5-fluorouracil (5-FU) by fungal cells, underscores the antimycotic potential of fluorinated compounds, highlighting their role in treating severe systemic mycoses (A. Vermes, H. Guchelaar, & J. Dankert, 2000).
Synthesis and Chemical Properties
- The synthesis of fluorinated compounds, such as 2-fluoro-4-bromobiphenyl, crucial for manufacturing anti-inflammatory materials, demonstrates the importance of fluorinated anilines in pharmaceutical manufacturing and highlights innovative approaches to their synthesis (Yanan Qiu et al., 2009).
Diagnostic Imaging and Molecular Probes
- Fluorophores, including fluorinated compounds, are instrumental in molecular imaging for cancer diagnosis, showcasing their utility in real-time detection of cancer through optical imaging. The safety and effectiveness of these compounds are crucial for their application in vivo (Raphael E. Alford et al., 2009).
Safety and Hazards
properties
IUPAC Name |
2-(2-ethoxyethoxy)-5-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEJPAOYRWPNHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxyethoxy)-5-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



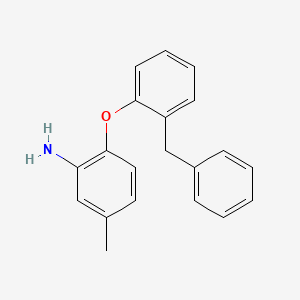
![4-[(4-Aminopiperidin-1-YL)methyl]-2-ethoxyphenol](/img/structure/B3173181.png)
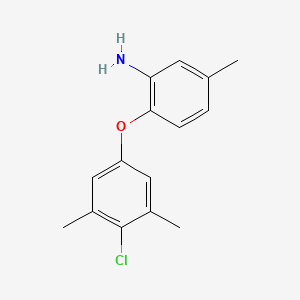
![2-[4-(Tert-butyl)phenoxy]-5-methylphenylamine](/img/structure/B3173188.png)
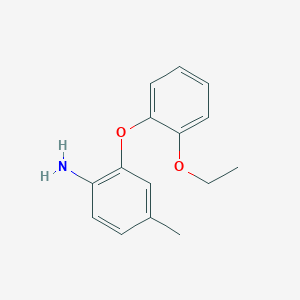
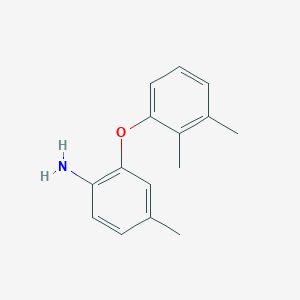

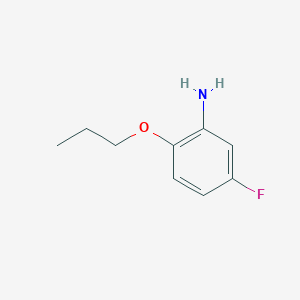
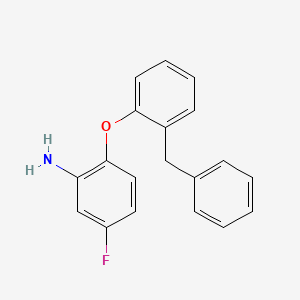
![N-[3-(2-Amino-4-fluorophenoxy)phenyl]acetamide](/img/structure/B3173255.png)
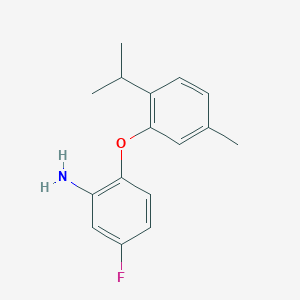
![2-([1,1'-Biphenyl]-4-yloxy)-5-fluoroaniline](/img/structure/B3173265.png)

